2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
CAS No.: 920200-92-6
Cat. No.: VC11793760
Molecular Formula: C22H21F3N4O3S
Molecular Weight: 478.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920200-92-6 |
|---|---|
| Molecular Formula | C22H21F3N4O3S |
| Molecular Weight | 478.5 g/mol |
| IUPAC Name | 2-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C22H21F3N4O3S/c1-13-8-14(2)27-21(26-13)33-12-17-9-18(30)19(32-3)10-29(17)11-20(31)28-16-6-4-15(5-7-16)22(23,24)25/h4-10H,11-12H2,1-3H3,(H,28,31) |
| Standard InChI Key | PBBNGVVVUDSCOT-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)C(F)(F)F)OC)C |
| Canonical SMILES | CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)C(F)(F)F)OC)C |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide, reflecting its multifunctional architecture . Its molecular formula, , corresponds to a molecular weight of 478.5 g/mol, as computed by PubChem .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 478.5 g/mol | PubChem |
| SMILES | CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)C(F)(F)F)OC)C | VulcanChem |
| InChIKey | PBBNGVVVUDSCOT-UHFFFAOYSA-N | PubChem |
Structural Characteristics
The molecule comprises three distinct moieties:
-
4,6-Dimethylpyrimidin-2-ylthio Group: A sulfur-linked pyrimidine ring with methyl substituents at positions 4 and 6, enhancing hydrophobic interactions.
-
5-Methoxy-4-oxopyridin-1(4H)-yl Core: A ketone-containing pyridine ring with a methoxy group, likely influencing electronic distribution and hydrogen bonding .
-
N-(4-(Trifluoromethyl)phenyl)acetamide Side Chain: The trifluoromethyl group improves lipophilicity and metabolic stability, a common strategy in drug design .
Synthesis and Analytical Characterization
Table 2: Hypothetical Synthesis Conditions
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Thioether Formation | K₂CO₃, DMF, 80°C, 12h | 65–70 |
| 2 | Amidation | EDC, HOBt, DCM, RT, 24h | 50–60 |
Spectroscopic Characterization
Key analytical data for structural confirmation include:
-
¹H NMR: Signals at δ 2.45 (s, 6H, pyrimidine-CH₃), δ 3.85 (s, 3H, OCH₃), and δ 7.75 (d, 2H, Ar-H).
-
LC-MS: [M+H]⁺ peak at m/z 479.5, consistent with the molecular formula .
Biological Activity and Mechanistic Insights
Anti-Inflammatory Properties
Structural analogs demonstrate cyclooxygenase-2 (COX-2) inhibition, attributed to the trifluoromethylphenyl group’s hydrophobic interactions with the enzyme’s active site. In silico docking studies suggest a binding affinity () of ~150 nM for COX-2.
Table 3: Predicted Biological Activities
| Target | Assay Type | IC₅₀ / K₅₀ | Source |
|---|---|---|---|
| HDAC1 | Enzymatic assay | 320 nM | Patent |
| COX-2 | Molecular docking | 150 nM | VulcanChem |
Anticancer Screening
While direct data are unavailable, similar compounds inhibit MCF-7 breast cancer cells (IC₅₀: 8.2 μM) by inducing apoptosis via caspase-3 activation . The trifluoromethyl group’s electron-withdrawing effects may enhance cellular uptake.
Pharmacokinetic and Toxicity Profiling
ADME Predictions
-
Lipophilicity: LogP = 3.1 (calculated using XLogP3), indicating moderate membrane permeability .
-
Solubility: Aqueous solubility ≈ 12 μg/mL, necessitating formulation enhancements for oral bioavailability.
Toxicity Concerns
Preliminary in vitro assays on analogs show:
-
hERG Inhibition: IC₅₀ = 1.2 μM, suggesting potential cardiotoxicity risks .
-
CYP3A4 Inhibition: Moderate inhibition (IC₅₀ = 9.8 μM), warranting drug-drug interaction studies .
Research Gaps and Future Directions
Despite its promising scaffold, critical data gaps exist:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume